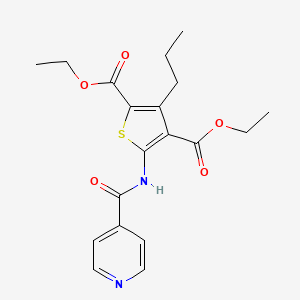![molecular formula C16H17ClFN3O2 B4180586 1-(2-chloro-4-fluorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4180586.png)
1-(2-chloro-4-fluorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine
Overview
Description
1-(2-chloro-4-fluorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CFTRinh-172 and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine involves the inhibition of the CFTR protein. This protein is responsible for the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, the CFTR protein is defective, leading to a buildup of mucus in the lungs and other organs. CFTRinh-172 inhibits the function of the CFTR protein, leading to a decrease in mucus production and improved lung function.
Biochemical and Physiological Effects:
In addition to its effects on the CFTR protein, 1-(2-chloro-4-fluorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine has been found to have several other biochemical and physiological effects. This compound has been shown to inhibit the function of the multidrug resistance protein (MDR), which is responsible for drug resistance in cancer cells. CFTRinh-172 has also been found to have anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-(2-chloro-4-fluorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine in lab experiments is its specificity. This compound specifically targets the CFTR protein and has been found to have minimal off-target effects. Additionally, CFTRinh-172 has been extensively studied and optimized for lab experiments, making it a reliable tool for scientific research. One of the limitations of using CFTRinh-172 is its potential toxicity. This compound has been found to be toxic at high concentrations, and care must be taken when using it in lab experiments.
Future Directions
There are several future directions for the study of 1-(2-chloro-4-fluorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine. One potential direction is the development of more potent and selective inhibitors of the CFTR protein. Additionally, CFTRinh-172 has been found to have potential applications in the treatment of inflammatory bowel disease and cancer. Further research is needed to explore these potential applications and to optimize the use of CFTRinh-172 in these contexts. Finally, the safety and toxicity of CFTRinh-172 should be further studied to ensure its safe use in lab experiments and potential clinical applications.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine has been found to have several potential applications in scientific research. One of the primary applications of this compound is in the study of cystic fibrosis. CFTRinh-172 has been shown to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis. This inhibition has been found to improve lung function in animal models of cystic fibrosis.
properties
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O2/c1-11-8-15(19-23-11)16(22)21-6-4-20(5-7-21)10-12-2-3-13(18)9-14(12)17/h2-3,8-9H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCNJKZWEWRRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chloro-4-fluorobenzyl)piperazino](5-methyl-3-isoxazolyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-nitrobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180505.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4180531.png)
![3-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4180538.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4180541.png)
![N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide](/img/structure/B4180556.png)
![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4180568.png)
![5-methyl-4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4180569.png)
![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4180577.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4180588.png)

![N-[3-(4-morpholinylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4180597.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180598.png)